molecular formula C20H15F3N4OS B2678851 2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 311810-05-6

2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B2678851
CAS RN: 311810-05-6
M. Wt: 416.42
InChI Key: RXRBJXAEYTVFEL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, a sulfanyl group, and a nitrile group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides and alkyl carbothioates .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole and pyridine rings would likely form the core of the molecule, with the other groups attached at various positions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyrazole and pyridine rings could potentially make the compound aromatic .

Scientific Research Applications

Multicomponent Chemical Synthesis

The compound is part of a broader class of chemicals involved in multicomponent reactions, offering efficient pathways to synthesize complex molecules with diverse industrial, biological, and medicinal applications. For example, one study focused on the synthesis of chromeno[2,3-b]pyridine derivatives, highlighting the compound's relevance in creating molecules with potential absorption, distribution, metabolism, and excretion (ADME) properties (Ryzhkova et al., 2023).

Fluorescence Properties

Another area of application is in the development of fluorescent compounds. Research into reactions involving 2-pyrone derivatives has led to the discovery of red fluorescent compounds, showcasing the potential use of related compounds in the development of new materials with specific light-emitting properties (Mizuyama et al., 2008).

Heterocyclic Compound Synthesis

The compound also plays a role in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. Studies have detailed the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, underscoring the versatility of these compounds in creating heterocyclic systems with potential applications in drug development and beyond (Fadda et al., 2012).

Novel Heterocyclic Systems

Research has also focused on creating novel heterocyclic systems through domino reactions. One study demonstrated the synthesis of unique pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine derivatives, illustrating the compound's utility in generating new molecules with potentially unique biological and chemical properties (Bondarenko et al., 2016).

Molecular Docking and Screening

Further applications include molecular docking and in vitro screening for antimicrobial and antioxidant activities. This approach uses the compound as a basis for developing new molecules with desirable biological activities, highlighting its role in advancing pharmaceutical research (Flefel et al., 2018).

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS/c1-12-8-13(2)27(26-12)18(28)11-29-19-15(10-24)16(20(21,22)23)9-17(25-19)14-6-4-3-5-7-14/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRBJXAEYTVFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

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